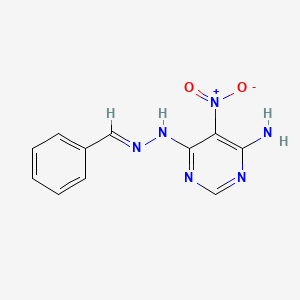

(E)-6-(2-benzylidenehydrazinyl)-5-nitropyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzylidenehydrazine and nitropyrimidine . Benzylidenehydrazine derivatives are known to exhibit various biological activities . Nitropyrimidines are a class of compounds that have been studied for their potential biological activities.

Synthesis Analysis

While specific synthesis methods for this compound were not found, it might involve reactions similar to the Knoevenagel Condensation , which is a reaction that forms α,β-unsaturated compounds from carbon acid compounds and aldehydes .Chemical Reactions Analysis

The compound might undergo reactions similar to other benzylidenehydrazine derivatives. For instance, a regioselective [3 + 2] cycloaddition reaction of 2-benzylidene-1-indenones with functional olefins has been reported .Scientific Research Applications

Photochemical Isomerization in Microfluidic Photoreactors

(E)-6-(2-benzylidenehydrazinyl)-5-nitropyrimidin-4-amine: has been investigated for its controlled E–Z isomeric motion in microfluidic photoreactors . Researchers have explored its behavior under different solvents, temperatures, and light sources. Notably, this compound shows effective enhancement of light irradiance in these conditions. The microfluidic setup allows for precise control, overcoming limitations observed in batch processes. Additionally, the establishment of a photostationary state under solar light irradiation has been achieved.

NIR OLED Applications

Ytterbium complexes with halogenated 2-(tosylamino)-benzylidene-N-(2-benzoyl)-hydrazones, which include our compound of interest, have been investigated for near-infrared organic light-emitting diode (NIR OLED) applications . The halogenation enhances solubility, while maintaining favorable photophysical and electronic properties. These complexes hold promise for advanced optoelectronic devices.

Indole Derivatives in Alkaloids

Indoles are essential heterocyclic systems found in natural products and drugs. Our compound can serve as a building block for indole derivatives. These derivatives play crucial roles in cell biology and exhibit diverse biological activities. Researchers have explored novel synthetic methods to construct indoles, especially as moieties within selected alkaloids .

Nitro-Functionalized Tetrazole Derivatives

The synthesis and characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole derivatives have been investigated. Compound 4, derived from (E)-6-(2-benzylidenehydrazinyl)-5-nitropyrimidin-4-amine , was obtained through nitration. Its structure was confirmed using mass spectrometry, FT-IR, and NMR techniques . These derivatives may find applications in various fields, including materials science and pharmaceuticals.

Anti-Mycobacterial Activity

Novel tetrahydroisoquinoline carbohydrazide compounds, including our compound, were synthesized and tested for anti-mycobacterial activity. Mass spectrometry, 1H NMR, 13C NMR, and elemental analysis confirmed their structures. These derivatives hold potential for combating mycobacterial infections .

properties

IUPAC Name |

4-N-[(E)-benzylideneamino]-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O2/c12-10-9(17(18)19)11(14-7-13-10)16-15-6-8-4-2-1-3-5-8/h1-7H,(H3,12,13,14,16)/b15-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJKQKDIAPOOGG-GIDUJCDVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-(2-benzylidenehydrazinyl)-5-nitropyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propyl]propanamide](/img/structure/B2703835.png)

![N-(2-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2703836.png)

![8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2703838.png)

![Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703839.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2703840.png)

![methyl 4-(2,5-dioxo-6-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2703847.png)

![(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2703852.png)

![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)